molecular formula C18H16N4O2 B2851008 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 921825-80-1

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide

Katalognummer B2851008
CAS-Nummer: 921825-80-1
Molekulargewicht: 320.352
InChI-Schlüssel: VADLGFGPEOBCJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, also known as OPN-305, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising biological activities.

Wirkmechanismus

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves the inhibition of Toll-like receptor 2 and 4, which are expressed on the surface of immune cells. These receptors play a crucial role in the activation of the immune system and the production of pro-inflammatory cytokines. By inhibiting these receptors, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide can reduce the inflammatory response and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the reduction of inflammation in animal models. Additionally, the compound has been shown to have a good safety profile and low toxicity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide in lab experiments is its specificity for Toll-like receptor 2 and 4, which allows for targeted inhibition of these receptors without affecting other immune pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, including:
1. Further investigation of its therapeutic potential in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a drug combination therapy with other immune modulators.
4. Investigation of its potential as a diagnostic tool for the detection of Toll-like receptor 2 and 4 activity in various diseases.
5. Further study of its safety and toxicity profile in preclinical and clinical trials.
In conclusion, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide is a promising small molecule inhibitor that has the potential to be used in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive target for further research and development.

Synthesemethoden

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of 2-bromo-6-oxo-3-phenylpyridazine with ethylenediamine, followed by the reaction with nicotinic acid to yield the final product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Toll-like receptor 2 and 4, which are involved in the regulation of the immune system and inflammation.

Eigenschaften

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-9-8-16(14-5-2-1-3-6-14)21-22(17)12-11-20-18(24)15-7-4-10-19-13-15/h1-10,13H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADLGFGPEOBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.